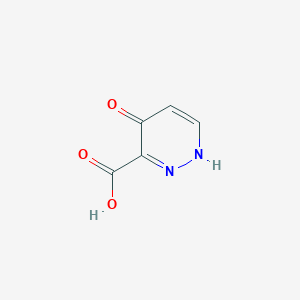
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, also known as 4-TMP, is a pyridine-based compound that has been widely used in organic synthesis and scientific research. 4-TMP is a versatile building block that can be used to create various organic molecules and polymers. It has been studied extensively due to its unique properties and potential applications.
科学研究应用
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of organic molecules, polymers, and other materials. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, as well as in the synthesis of other biologically active compounds. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has also been used in the synthesis of fluorescent probes, which can be used to detect and quantify biological molecules. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has been used in the synthesis of polymers for use in drug delivery systems.
作用机制
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is a versatile building block that can be used to synthesize various organic molecules and polymers. The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine depends on the type of reaction it is used in. In a ring-closing metathesis reaction, the metathesis catalyst facilitates the opening of the diene, which then reacts with the trifluoromethoxy groups to form the cyclic 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine product. In other reactions, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine can act as a nucleophile, an electrophile, or an acid-base catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine are largely unknown. However, it is known that 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine can be used to synthesize pharmaceuticals, such as antifungal agents, and other biologically active compounds. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has been used in the synthesis of fluorescent probes, which can be used to detect and quantify biological molecules.
实验室实验的优点和局限性
The advantages of using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine in lab experiments include its versatility and its ability to be used in a variety of reactions. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine can be easily synthesized using a ring-closing metathesis reaction. The main limitation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is that it is not very stable in the presence of air and light, and thus should be stored in a dark, dry place.
未来方向
There are a number of potential future directions for research involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine. These include further exploration of its potential applications in the synthesis of pharmaceuticals and other biologically active compounds, as well as its potential use in drug delivery systems. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, as well as its potential toxicity. Finally, further research could be conducted to explore the potential use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine in the synthesis of polymers and other materials.
合成方法
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is synthesized by a ring-closing metathesis reaction. This reaction involves a metathesis catalyst, such as Grubbs' second generation catalyst, and a diene, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl. The reaction produces 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, which is a cyclic compound that contains two trifluoromethoxy groups. The reaction is typically carried out in a solvent, such as dichloromethane, and can be performed at room temperature.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine' involves the reaction of 4-bromo-2-(trifluoromethoxy)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the intermediate 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine boronic acid. This intermediate is then reacted with potassium carbonate and iodobenzene diacetate in the presence of a copper catalyst to form the final product.", "Starting Materials": [ "4-bromo-2-(trifluoromethoxy)pyridine", "bis(pinacolato)diboron", "palladium catalyst", "potassium carbonate", "iodobenzene diacetate", "copper catalyst" ], "Reaction": [ "Step 1: 4-bromo-2-(trifluoromethoxy)pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the intermediate 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine boronic acid.", "Step 2: The intermediate is then reacted with potassium carbonate and iodobenzene diacetate in the presence of a copper catalyst to form the final product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine." ] } | |
CAS 编号 |
1356832-52-4 |
产品名称 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine |
分子式 |
C12H15BF3NO3 |
分子量 |
289.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




